
Unveiling the Spectroscopic Signature of
Eucomoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Eucomoside B

Cat. No.: B1260252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

Eucomoside B, a naturally occurring iridoid glycoside isolated from the green leaves of

Eucommia ulmoides. The following sections detail its characteristic spectral features, including

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet

(UV) data, along with the experimental protocols for their acquisition. This information is crucial

for the identification, characterization, and further development of Eucomoside B for potential

therapeutic applications.

Spectroscopic Data Summary
The spectroscopic data for Eucomoside B are summarized in the tables below for easy

reference and comparison. This data is essential for confirming the structure and purity of the

compound.

Table 1: NMR Spectroscopic Data for Eucomoside B (in
CD3OD)
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Position 1H NMR (δH, mult., J in Hz) 13C NMR (δC)

Iridoid Aglycone

1 5.78 (d, J=1.6) 96.5

3 7.47 (s) 152.0

4 - 110.2

5 3.18 (m) 40.1

6 1.95 (m), 2.25 (m) 26.5

7 4.34 (dd, J=5.2, 1.6) 82.1

8 - 65.4

9 2.80 (m) 47.9

10
4.15 (d, J=13.2), 4.25 (d,

J=13.2)
61.9

11 - 132.8

Glucose Moiety

1' 4.85 (d, J=7.8) 100.1

2' 3.45 (m) 74.8

3' 3.40 (m) 77.9

4' 3.30 (m) 71.6

5' 3.42 (m) 78.1

6'
3.70 (dd, J=12.0, 5.6), 3.88

(dd, J=12.0, 2.0)
62.8

(S)-N-

(Carboxymethyl)phenylalanine

Moiety

1'' - 175.1

2'' 4.65 (t, J=7.2) 56.2
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3''
3.20 (dd, J=14.0, 7.2), 3.35

(dd, J=14.0, 7.2)
38.5

1''' - 138.2

2'''/6''' 7.25-7.35 (m) 130.4

3'''/5''' 7.25-7.35 (m) 129.5

4''' 7.25-7.35 (m) 127.8

N-CH2-COOH 3.85 (s) 51.9

N-CH2-COOH - 173.2

Data obtained from Takamura C, et al. J Nat Prod. 2007;70(8):1312-1316.

Table 2: Mass Spectrometry, IR, and UV Data for
Eucomoside B

Technique Data

HR-FAB-MS
m/z 522.1975 [M+H]+ (Calcd. for C25H32NO11,

522.1975)

IR (KBr) νmax (cm-1) 3400 (br, OH), 1740 (C=O, ester), 1630 (C=C)

UV (MeOH) λmax (nm) 204, 235

Data obtained from Takamura C, et al. J Nat Prod. 2007;70(8):1312-1316.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the structural

elucidation of Eucomoside B.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra were recorded on a JEOL JNM-A500 spectrometer.
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Sample Preparation: The sample of Eucomoside B was dissolved in deuterated methanol

(CD3OD).

1H NMR: Proton NMR spectra were recorded at 500 MHz. Chemical shifts (δ) are reported

in parts per million (ppm) relative to the residual solvent peak (CD3OD at δ 3.31). Coupling

constants (J) are reported in Hertz (Hz).

13C NMR: Carbon-13 NMR spectra were recorded at 125 MHz. Chemical shifts (δ) are

reported in ppm relative to the residual solvent peak (CD3OD at δ 49.0).

2D NMR: HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear

Multiple Bond Correlation) experiments were performed to establish proton-carbon one-bond

and multiple-bond correlations, respectively, aiding in the complete assignment of the 1H and

13C NMR spectra.

Mass Spectrometry (MS)
Instrumentation: High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS)

was performed on a JEOL JMS-700 mass spectrometer.

Matrix: Glycerol was used as the matrix.

Ionization Mode: The analysis was carried out in the positive ion mode to observe the

protonated molecular ion [M+H]+.

Infrared (IR) Spectroscopy
Instrumentation: IR spectra were recorded on a HORIBA FT-720 Fourier transform infrared

spectrometer.

Sample Preparation: The sample was prepared as a potassium bromide (KBr) pellet.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm-1.

Ultraviolet (UV) Spectroscopy
Instrumentation: UV spectra were recorded on a JASCO V-520 UV/VIS spectrophotometer.
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Solvent: The sample was dissolved in methanol (MeOH).

Data Acquisition: The absorption spectrum was scanned to determine the wavelengths of

maximum absorption (λmax).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of a natural product like Eucomoside B.
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To cite this document: BenchChem. [Unveiling the Spectroscopic Signature of Eucomoside
B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1260252#spectroscopic-data-for-eucomoside-b-nmr-
ms-ir-uv]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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